molecular formula C18H18N2O4 B2471769 N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}benzenecarboxamide CAS No. 181578-02-9

N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}benzenecarboxamide

Cat. No. B2471769
CAS RN: 181578-02-9
M. Wt: 326.352
InChI Key: UBRDMPNJHKWIKF-MDZDMXLPSA-N
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Description

N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}benzenecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also referred to as DMAC and has been extensively studied for its unique properties and mechanism of action.

Scientific Research Applications

Crystal Structures and Supramolecular Interactions

  • The research on related compounds, such as N-[5-(3,4-Dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide, has focused on their crystal structures and supramolecular interactions. These studies reveal the formation of centrosymmetric hydrogen-bonded dimers and the role of π–π interactions in supramolecular aggregation, which is significant for understanding the properties and potential applications of these compounds (Kranjc et al., 2012).

Chemical Rearrangements and Transformations

  • Research has explored the rearrangements of similar compounds, leading to the formation of 1-aminopyridine, pyrano[2,3-b]-pyridine, and isoxazole derivatives. These transformations are crucial for synthesizing new chemical entities with potential applications in various fields (Strah et al., 1996).

Synthesis of Derivatives and Potential Biological Activity

  • Studies have also focused on the synthesis of derivatives of related compounds, investigating their structure and potential biological activities. For instance, the synthesis of 6,6-dimethyl-2-oxo-4-{2-[5-alkylsilyl(germyl)]furan(thiophen)-2-yl}vinyl-5,6-dihydro-2H-pyran-3-carbonitriles and their cytotoxicity and matrix metalloproteinase inhibition potential highlight the biomedical relevance of these compounds (Ignatovich et al., 2015).

Diels–Alder Reactions and Derivative Formation

  • The Diels–Alder reactions of related pyran compounds have been studied for the preparation of trifluoromethyl-containing derivatives, showcasing the versatility of these compounds in synthetic organic chemistry (Kondratov et al., 2014).

Novel Synthesis Techniques and Photophysical Properties

  • Innovative synthesis techniques have been developed for related pyrans, leading to conjugated and isoxazolyl-substituted 4-pyrone structures. These studies also delve into the photophysical properties of the compounds, which could be significant for designing new fluorophores (Obydennov et al., 2022).

Application in Sensor Technology

  • Research has also explored the application of related compounds in sensor technology. For example, a study on a Ba(II)-selective electrode using dimethyl 1-acetyl-8-oxo-2,8-dihydro-1H-pyra-zolo[5,1-a]isoindole-2,3-dicarboxylate as a neutral carrier highlights the potential of these compounds in developing selective and sensitive sensors (Zamani et al., 2006).

properties

IUPAC Name

N-[5-acetyl-6-[(E)-2-(dimethylamino)ethenyl]-2-oxopyran-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-12(21)14-11-15(18(23)24-16(14)9-10-20(2)3)19-17(22)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,19,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRDMPNJHKWIKF-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)/C=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}benzenecarboxamide

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